REACTION_SMILES
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[CH2:24]([Cl:25])[Cl:26].[NH2:1][c:2]1[s:3][c:4]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:5][n:6]1.[S:19](=[O:20])(=[O:21])([CH3:22])[Cl:23].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[NH:1]([c:2]1[s:3][c:4]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:5][n:6]1)[S:19](=[O:20])(=[O:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1cnc(N)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1cnc(NS(C)(=O)=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |